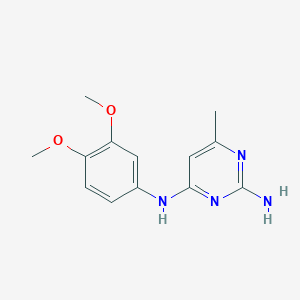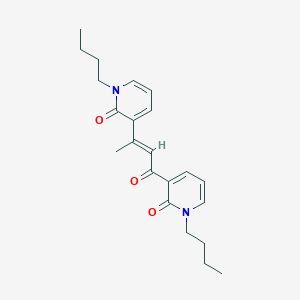
4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is highly expressed in the central nervous system (CNS). Activation of this receptor leads to the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in cognitive function, mood regulation, and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models and human clinical trials. It also has anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, this compound has been shown to reduce anxiety and depression-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide in lab experiments is its high selectivity for the α7 nAChR, which allows for specific targeting of this receptor. However, one limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Future Directions
Future research on 4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide could focus on its potential therapeutic applications in other neurological and psychiatric disorders such as Parkinson's disease, Huntington's disease, and bipolar disorder. Additionally, further studies could investigate the optimal dosing and administration of this compound for maximum therapeutic benefit. Finally, research could explore the potential of this compound for use in combination with other drugs for synergistic effects.
Synthesis Methods
The synthesis of 4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide involves the reaction of 4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butyric acid with 4-pyridinemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, anxiety, depression, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration.
properties
IUPAC Name |
4-(3-oxo-1H-isoindol-2-yl)-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17(20-12-14-7-9-19-10-8-14)6-3-11-21-13-15-4-1-2-5-16(15)18(21)23/h1-2,4-5,7-10H,3,6,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBVRMBHNOAFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5373374.png)
![N-{2-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5373380.png)
![N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5373388.png)
![1-benzyl-5-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5373391.png)

![6-(3-bromobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5373404.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5373412.png)
![3-[4-(1-azepanyl)-4-oxobutyl]-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373416.png)
![{2-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5373420.png)
![methyl 2-({[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5373423.png)

![6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5373438.png)
![N-2-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5373449.png)
![3-allyl-5-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373457.png)